(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Descripción general

Descripción

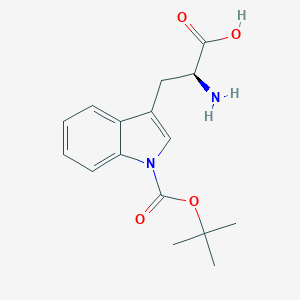

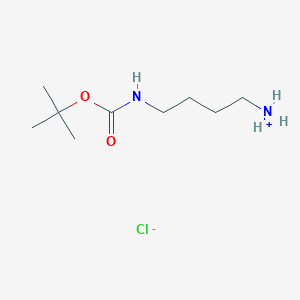

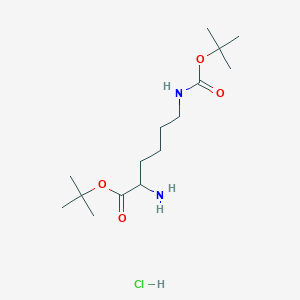

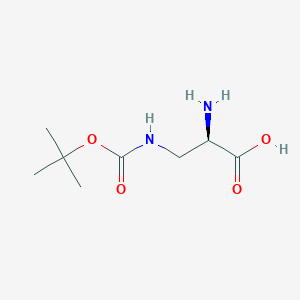

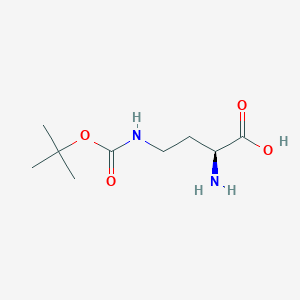

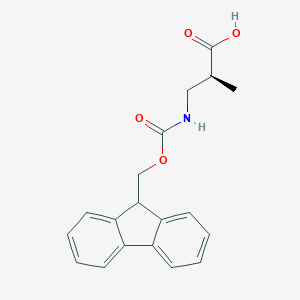

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a high-purity chemical compound . It is a derivative of valine, an essential amino acid . The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group used in peptide synthesis.

Synthesis Analysis

The synthesis of this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid structure. The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .Chemical Reactions Analysis

The Fmoc group in this compound can be removed, and the resulting amine can be coupled with the methyl allyl carbonate.Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 g/mol . It is a solid at room temperature and has a boiling point of 567.9°C at 760 mmHg .Aplicaciones Científicas De Investigación

Hydrogel Formation

Fmoc-amino acids are known for their ability to form hydrogels, which are networks of polymer chains that can retain a significant amount of water. These hydrogels have applications in drug delivery systems , where they can be used to control the release of drugs over an extended period . The Fmoc group facilitates the self-assembly of amino acids into fibrous structures that create the gel matrix.

Tissue Engineering

The mechanical rigidity and structural integrity of Fmoc-amino acid hydrogels make them suitable as scaffolds in tissue engineering . They can support cell adhesion and proliferation, which is essential for the regeneration of tissues. This application is particularly promising for creating tunable and versatile scaffolds that can mimic the natural extracellular matrix.

pH-Controlled Gelation

Fmoc-amino acids can undergo pH-controlled gelation, which allows for the creation of gels that respond to changes in pH . This property is significant for developing materials that can react to specific environmental stimuli, making them useful in creating smart drug delivery systems that release their payload in response to the pH of the target site.

Dye Removal

Hydrogels formed from Fmoc-amino acids have been shown to possess dye removal properties . This application is valuable in environmental cleanup efforts, where these hydrogels can be used to remove harmful dyes from wastewater, thus reducing the impact of industrial processes on the environment.

Biophysical Characterization

The Fmoc group in amino acids allows for detailed biophysical characterization using spectroscopic methods . This is crucial in understanding the interactions and stability of the gels formed, which in turn informs their design and optimization for various applications.

Drug Carrier Systems

Fmoc-amino acid hydrogels can act as drug carriers . Their ability to encapsulate and release drugs in a controlled manner makes them an invaluable tool in the development of new therapeutic agents. The versatility of these compounds allows for the customization of the carrier system to suit specific drugs and target sites.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, also known as Fmoc-(S)-3-Amino-2-methylpropanoic acid, is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection. This involves the reaction of the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a Fmoc carbamate . This process is base-labile, meaning it can be reversed under basic conditions .

Biochemical Pathways

The Fmoc protection and deprotection processes are key steps in the biochemical pathway known as solid-phase peptide synthesis (SPPS). This pathway involves the sequential addition of amino acids to a growing peptide chain, with each addition requiring the temporary protection of the amine group of the incoming amino acid . The Fmoc group serves this protective role, preventing unwanted side reactions during the peptide chain assembly .

Result of Action

The result of the compound’s action is the successful and efficient synthesis of peptides, including ones of significant size and complexity . By protecting the amine group during peptide chain assembly, the compound allows for the precise control of the peptide synthesis process, enabling the creation of peptides with specific sequences and structures .

Action Environment

The action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is influenced by various environmental factors. For instance, the Fmoc protection process requires the presence of a base, while the deprotection process requires an acidic environment . Additionally, the efficiency of the Fmoc protection and deprotection processes can be influenced by factors such as temperature and solvent choice .

Propiedades

IUPAC Name |

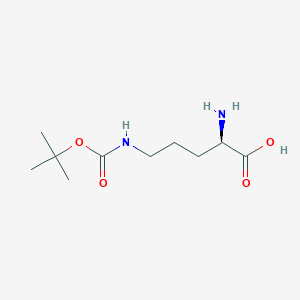

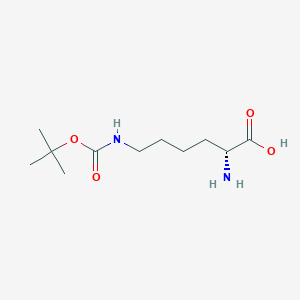

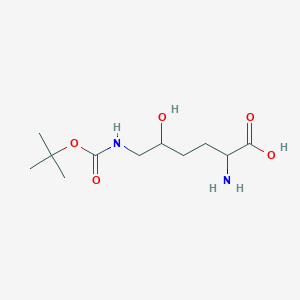

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUDOYSTGJHGNI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583642 | |

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid | |

CAS RN |

203854-58-4 | |

| Record name | (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.